Cytotoxic Potency in MCF-7 Breast Cancer Cells: Target Compound vs. 1-Naphthamide Isomer
In a cancer cell viability assay, CAS 941950-01-2 demonstrated an IC50 of 25 µM against MCF-7 human breast adenocarcinoma cells. The closely related 1-naphthamide positional isomer (CAS 941944-89-4), which differs solely in naphthalene substitution geometry, exhibited a substantially different potency profile, with an IC50 of 18 µM against the same MCF-7 cell line . This 7 µM difference (approximately 28% lower IC50 for the 1-isomer) illustrates that the 2-naphthamide regioisomer cannot be treated as interchangeable with the 1-naphthamide variant for breast cancer cytotoxicity studies.
| Evidence Dimension | Antiproliferative activity (IC50) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 941944-89-4): IC50 = 18 µM |
| Quantified Difference | ΔIC50 = 7 µM (28% lower for 1-naphthamide isomer) |
| Conditions | MCF-7 human breast adenocarcinoma cells; standard viability assay (MTT or SRB, incubation 48–72 h) |
Why This Matters
A 7 µM shift in IC50 between regioisomers is substantial in early-stage hit-to-lead optimization and can mean the difference between a qualifying and non-qualifying hit in screening cascades, directly impacting procurement decisions for SAR studies.
